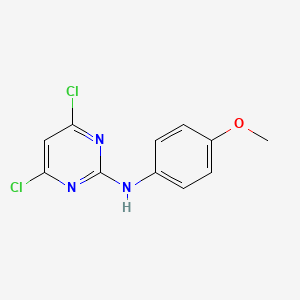

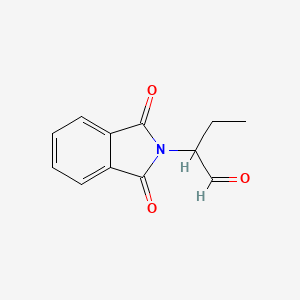

4,6-dichloro-N-(4-methoxyphenyl)pyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4,6-dichloro-N-(4-methoxyphenyl)pyrimidin-2-amine” is a derivative of 4,6-diarylpyrimidin-2-amine . It is a compound that has been used in the synthesis of various derivatives for the inhibition of Aurora kinase A .

Synthesis Analysis

The synthesis of 4,6-dichloro-N-(4-methoxyphenyl)pyrimidin-2-amine and its derivatives involves various methods. One such method involves the Vilsmeier–Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . Another regioselective synthetic strategy is to obtain 2-chloropyrimidines from available 2,4-dichloropyrimidines through regioselective dechlorination .Applications De Recherche Scientifique

Synthesis and Pharmacological Screening

4,6-Dichloro-N-(4-methoxyphenyl)pyrimidin-2-amine has been synthesized and screened for pharmacological activities. In one study, compounds including 4-(4-methoxyphenyl)-6-phenylpyrimidine-2-amine showed significant anti-inflammatory activity, highlighting its potential in medicinal chemistry (Kumar, Drabu, & Shalini, 2017).

Chemical Reactivity and Biological Evaluation

This compound is also a building block for constructing a variety of nitrogen heterocyclic compounds like pyrazoles, pyrimidines, and diazepines. Its chemical behavior has been studied extensively, including its reaction with primary and heterocyclic amines, proving its versatility in synthetic chemistry (Farouk, Ibrahim, & El-Gohary, 2021).

Corrosion Mitigation in Petroleum Industry

In the field of materials science, derivatives of this compound, like MPA [4,6-bis(4-methoxyphenyl) pyrimidin-2-amine], have demonstrated remarkable corrosion inhibition capabilities for steel used in oil wells and tubing. This application is significant for the petroleum industry, offering a method to protect infrastructure (Sarkar et al., 2020).

Antifungal Applications

Another important application is in the field of antifungal agents. Specific derivatives of 4,6-dichloro-N-(4-methoxyphenyl)pyrimidin-2-amine have been synthesized and tested for their antifungal effects against fungi like Aspergillus terreus and Aspergillus niger, showing promising results (Jafar et al., 2017).

Antitumor Activity

The synthesis of new compounds from this pyrimidine derivative has been studied for antitumor properties. Such research indicates its potential in developing novel anticancer drugs (Grigoryan et al., 2008).

Potential in Antiangiogenic Therapies

Derivatives of this compound have been studied for their antiangiogenic effects, a crucial aspect in cancer therapy. Theoretical studies suggest that certain derivatives can bind effectively to VEGFR-2 kinase, an important target in antiangiogenic therapies (Jafar & Hussein, 2021).

Dendrimer Synthesis

In polymer science, this compound has been used as a building block for the synthesis of dendrimers. These dendrimers are candidates for applications requiring rigid structures and resistance to applied conditions, illustrating its utility in materials science (Maes, Amabilino, & Dehaen, 2003).

Orientations Futures

The future directions for the research and development of 4,6-dichloro-N-(4-methoxyphenyl)pyrimidin-2-amine and its derivatives could involve further exploration of their anticancer properties, development of more efficient synthesis methods, and detailed study of their physical and chemical properties. The structure-activity relationship calculations could also be further explored to increase the activity of these compounds .

Mécanisme D'action

Target of Action

The primary target of 4,6-dichloro-N-(4-methoxyphenyl)pyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA is a serine/threonine kinase that plays a critical role in mitosis, and its overexpression is associated with various types of cancer .

Mode of Action

4,6-dichloro-N-(4-methoxyphenyl)pyrimidin-2-amine interacts with AURKA, inhibiting its activity . This interaction reduces the phosphorylation of AURKA at Thr283, a crucial step in the activation of the kinase .

Biochemical Pathways

The inhibition of AURKA affects the cell cycle, specifically causing the accumulation of cells in the G2/M phase . This disruption of the cell cycle can lead to apoptosis, or programmed cell death .

Pharmacokinetics

The compound’s molecular weight (27011 g/mol) and structure suggest it may have suitable properties for bioavailability .

Result of Action

The inhibition of AURKA by 4,6-dichloro-N-(4-methoxyphenyl)pyrimidin-2-amine leads to a reduction in clonogenicity, or the ability of cells to form colonies . Additionally, it triggers the cleavage of caspase-3, caspase-7, and poly (ADP-ribose) polymerase, key steps in the process of apoptosis .

Propriétés

IUPAC Name |

4,6-dichloro-N-(4-methoxyphenyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N3O/c1-17-8-4-2-7(3-5-8)14-11-15-9(12)6-10(13)16-11/h2-6H,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECXBVRBVFBWOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=CC(=N2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-dichloro-N-(4-methoxyphenyl)pyrimidin-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(Aminomethyl)-6-oxaspiro[3.4]octan-2-one hcl](/img/structure/B2745386.png)

![4-{1-hydroxy-1-[(2R)-1-methylpyrrolidin-2-yl]ethyl}phenol](/img/structure/B2745388.png)

![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2745396.png)

![4-[1-(Ethoxycarbonyl)cyclopropyl]phenylboronic acid](/img/structure/B2745400.png)

![N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide](/img/structure/B2745401.png)

![2-methyl-1-{1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2745405.png)